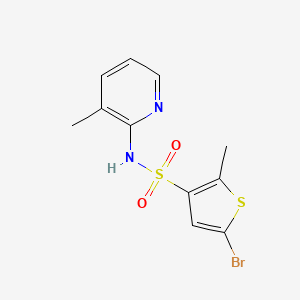
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H13BrN2O3S. It is characterized by the presence of a bromophenyl group attached to a sulfonyl-pyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as sulfoxides or sulfones.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of inhibitors for specific enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a tool compound in biological assays to study the effects of sulfonyl-containing molecules on various biological pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromophenyl group can enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- 1-((2-Fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
- 1-((2-Methylphenyl)sulfonyl)pyrrolidine-2-carboxamide
Uniqueness
1-((2-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C11H13BrN2O3S |
|---|---|
Molecular Weight |
333.20 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O3S/c12-8-4-1-2-6-10(8)18(16,17)14-7-3-5-9(14)11(13)15/h1-2,4,6,9H,3,5,7H2,(H2,13,15) |
InChI Key |
FUZFLPVOBRPROG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)


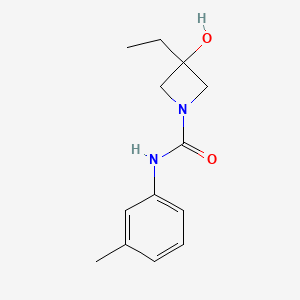

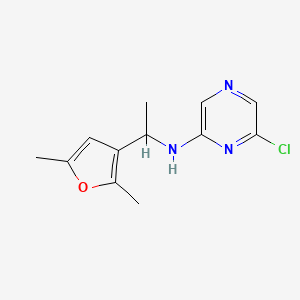
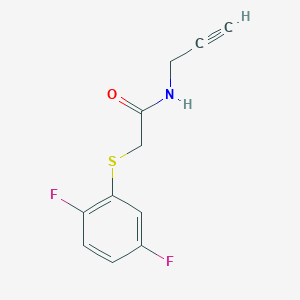
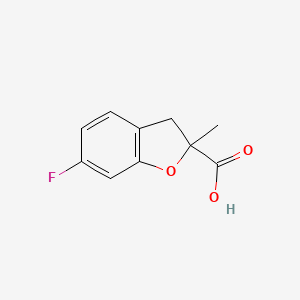

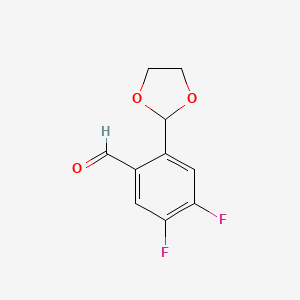
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
